4-Methyl-2-nitroanisole

Catalog No.
S1514237
CAS No.
119-10-8
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
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4-Methyl-2-nitroanisole

CAS Number

119-10-8

Product Name

4-Methyl-2-nitroanisole

IUPAC Name

1-methoxy-4-methyl-2-nitrobenzene

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3

InChI Key

LGNMURXRPLMVJI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OC)[N+](=O)[O-]

Synthesis and Characterization:

1-Methoxy-4-methyl-2-nitrobenzene (also known as 4-methyl-2-nitroanisole) is an organic compound synthesized through various methods, including nitration of 4-methoxy-m-xylene and nucleophilic aromatic substitution reactions. Research studies have explored and optimized these synthetic pathways for efficient and selective production of the compound. [PubChem, "1-Methoxy-4-methyl-2-nitrobenzene", ]

Potential Applications in Material Science:

Research suggests that 1-Methoxy-4-methyl-2-nitrobenzene possesses properties that make it a potential candidate for various material science applications. Studies have investigated its potential use in:

  • Liquid crystals: Due to its anisotropic structure, the compound may exhibit liquid crystalline behavior under specific conditions, making it relevant for research in display technologies. [Reference needed]
  • Polymers: The nitro and methoxy groups in the molecule could contribute to specific functionalities in polymers, such as influencing their electrical properties or thermal stability. [Reference needed]

Studies on Biological Activity:

Limited research has explored the potential biological activity of 1-Methoxy-4-methyl-2-nitrobenzene. Some studies have investigated its:

  • Antimicrobial activity: Initial studies have shown weak or no significant antibacterial activity against certain bacterial strains. [Reference needed]
  • Cytotoxic effects: Preliminary studies suggest potential cytotoxic effects against specific cancer cell lines, but further investigation is needed to understand the mechanism and potential applications. [Reference needed]

4-Methyl-2-nitroanisole is a nitro-substituted aromatic compound. It features a methyl group and a nitro group attached to an anisole structure (methoxybenzene). The presence of these functional groups influences its chemical behavior and reactivity. This compound is typically a yellowish liquid or solid that is insoluble in water but soluble in organic solvents .

Physical Properties:

  • Molecular Weight: 167.16 g/mol
  • Melting Point: Approximately 243°F (117°C)
  • Solubility: Less than 1 mg/mL in water
  • Density: 1.164 g/cm³

Typical of nitro and ether functionalities. Notably, it participates in nucleophilic substitution reactions when reacted with amines like cyclohexylamine and piperidine . Additionally, it can be involved in electrophilic aromatic substitution reactions, which are essential for synthesizing more complex organic molecules.

While specific biological activity data for 4-methyl-2-nitroanisole is limited, compounds with similar structures often exhibit varying degrees of toxicity and biological interactions. The compound may produce harmful effects through inhalation or skin absorption, leading to irritation of the eyes and skin . Its nitro group can also suggest potential mutagenic properties, common among nitroaromatic compounds.

Several methods exist for synthesizing 4-methyl-2-nitroanisole:

  • Electrophilic Aromatic Substitution:
    • This method involves the nitration of anisole derivatives using nitrating agents like nitric acid in the presence of sulfuric acid.
  • Nucleophilic Substitution:
    • Reactions with nucleophiles such as amines can also yield derivatives of 4-methyl-2-nitroanisole .

These methods allow for the selective introduction of the nitro group while preserving the integrity of the anisole structure.

Research into the interactions of 4-methyl-2-nitroanisole with other substances is crucial for understanding its reactivity and potential hazards. It has been noted that this compound may react adversely with strong oxidizers and acids, highlighting the need for careful handling . Furthermore, studies on its biological interactions can provide insights into its safety profile.

Several compounds share structural similarities with 4-methyl-2-nitroanisole. Here are some notable examples:

Compound NameChemical FormulaKey Features
4-Methyl-2-nitrophenolC₇H₇N₁O₃Hydroxyl group increases polarity; more soluble in water.
3-NitroanisoleC₇H₇N₁O₂Nitro group at meta position; different reactivity profile.
4-NitrotolueneC₇H₇N₁O₂Similar structure; used in explosives; higher toxicity risk.

Uniqueness:
4-Methyl-2-nitroanisole's unique combination of a methyl group and a nitro group on an anisole framework gives it distinct reactivity patterns not found in other similar compounds. Its applications as a synthetic intermediate further emphasize its importance in organic chemistry.

Classical Synthesis Routes

Methylation of 4-Methyl-2-Nitrophenol Using Dimethyl Sulfate and Phase-Transfer Catalysts

The most widely adopted method involves two stages:

  • Deprotonation: 4-Methyl-2-nitrophenol reacts with sodium hydroxide (1.5 equivalents) in aqueous solution to form the sodium phenoxide.
  • Methylation: Dimethyl sulfate (1.2 equivalents) and tetrabutylammonium bromide (0.05 equivalents) are added in dichloromethane at 10–25°C for 10–12 hours. The phase-transfer catalyst facilitates ion transfer between aqueous and organic phases, achieving a 90% yield.

Mechanistic Insights:

  • The methoxy group (-OCH₃) is introduced via nucleophilic substitution (SN2), where the phenoxide ion attacks the electrophilic methyl group of dimethyl sulfate.
  • Steric hindrance from the methyl and nitro groups minimally affects reactivity due to the para and ortho positioning.

Characterization Data:

  • IR (KBr): 2965 cm⁻¹ (C-H stretch), 1529 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂).
  • ¹H NMR (DMSO): δ 2.307 (s, 3H, CH₃), 3.88 (s, 3H, OCH₃), 7.257–7.693 (aromatic protons).

Optimization Strategies:

  • Temperature Control: Maintaining 10°C during dimethyl sulfate addition minimizes side reactions.
  • Solvent Selection: Dichloromethane enhances solubility of intermediate species.
ParameterValue/ReagentYieldReference
BaseNaOH (1.5 eq)90%
Methylating AgentDimethyl Sulfate (1.2 eq)
CatalystTBAB (0.05 eq)
SolventH₂O/CH₂Cl₂

Nitration of Methylated Phenolic Precursors Under Controlled Conditions

Alternative routes involve nitrating 4-methylanisole (1-methoxy-4-methylbenzene) using mixed acid (HNO₃/H₂SO₄) at 0–5°C. The nitro group preferentially substitutes at the ortho position due to the methoxy group’s strong activating effect.

Reaction Conditions:

  • Nitrating Agent: 65% HNO₃ in acetic anhydride.
  • Temperature: -40°C to minimize polynitration.
  • Yield: 76% for 4-methyl-2-nitroanisole.

Regioselectivity Analysis:

  • Resonance Effects: The methoxy group donates electron density via resonance, directing nitration to the ortho position (Figure 1).
  • Steric Effects: The methyl group at position 4 slightly hinders meta nitration, favoring ortho substitution.

Figure 1: Resonance structures during nitration of anisole derivatives.

Side Products:

  • Dinitration: Excess HNO₃ yields 1-methoxy-2,4-dinitrobenzene (24% under In(OTf)₃ catalysis).
  • Oxidation Byproducts: Methyl group oxidation to carboxylic acid occurs with KMnO₄.

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and safety:

  • Continuous Flow Reactors: Enhance heat dissipation and reduce reaction time.
  • Automated Quenching: Neutralize excess HNO₃ with NaHCO₃ to prevent decomposition.

Environmental Considerations:

  • Waste Management: Spent acids are neutralized to NaNO₃ and Na₂SO₄ for disposal.
  • Green Chemistry: Microwave-assisted nitration reduces energy use by 40%.

Hydroxylation and Methoxylation of Nitrochlorobenzene Derivatives

The methoxylation of nitrochlorobenzene derivatives represents a cornerstone in 4-methyl-2-nitroanisole synthesis. This process leverages the electron-deficient nature of nitro-substituted aromatic rings to facilitate nucleophilic aromatic substitution.

Mechanistic Insights
Sodium methoxide induces methoxylation through a two-stage mechanism:

  • Nucleophilic attack: The methoxide ion targets the carbon-chlorine bond in 4-chloro-2-nitro-1-methylbenzene, facilitated by the nitro group's meta-directing effects [3].
  • Intermediate stabilization: Transient Meisenheimer complexes form, stabilized by resonance with the nitro group's electron-withdrawing properties [6].

Phase-transfer catalysis (PTC) enhances this reaction under solid-liquid conditions. Tetrabutylammonium bromide (TBAB) accelerates methoxylation by shuttling methoxide ions into the organic phase, achieving 85% yield at 60°C within 4 hours [6].

Comparative Methodologies

ParameterClassical MethoxylationPTC Methoxylation
Temperature80-100°C50-60°C
Reaction Time8-12 hours3-5 hours
Yield70-75%82-88%
Byproduct Formation15-20%5-8%

Data synthesized from referenced studies [3] [6]

Notably, ortho-chloronitrobenzenes exhibit slower reaction kinetics compared to para-isomers due to steric hindrance near the nitro group [6]. Microwave-assisted protocols now achieve 90% conversion in 30 minutes by enhancing ion-pair mobility [6].

Catalytic Reduction Pathways for Precursor Synthesis

Catalytic hydrogenation provides atom-efficient routes to amine precursors essential for 4-methyl-2-nitroanisole derivatives. Platinum-group metals dominate this landscape due to their dual functionality in nitro reduction and hydrogen activation.

Platinum-Catalyzed Mechanisms
Density functional theory (DFT) studies on Pt(111) surfaces reveal a stepwise nitro reduction pathway:

  • N-O bond activation: Sequential hydrogenation forms N-hydroxyl intermediates (C6H5NHOH*) with a 0.75 eV activation barrier [4].
  • Amine formation: Final hydrogenolysis of the N-OH bond proceeds via a 1.08 eV barrier, significantly lower than competing ring hydrogenation pathways [4].

Photocatalytic Innovations
Recent work demonstrates that photoexcited nitroarenes (λ = 390 nm) enable anaerobic C-H hydroxylation of methyl groups adjacent to aromatic systems [2]. This method bypasses traditional oxidation-reduction sequences:

  • Triplet-state nitroarenes abstract hydrogen from methyl groups, generating benzylic radicals [2].
  • Radical recombination with hydroxylamine intermediates yields N-arylhydroxylamine ethers, which fragment to produce hydroxylated products [2].

Catalyst Performance Metrics

Catalyst SystemSubstrateTOF (h⁻¹)Selectivity
Pt/Al2O34-Nitro-2-methylanisole22094%
Pd-Cu Bimetallic2-Nitro-4-methylphenol18088%
Au-TiO2 PhotocatalystToluene derivatives15091%

Turnover frequencies (TOF) normalized per active site [2] [4]

Continuous-flow hydrogenation reactors now achieve 99.8% nitro-to-amine conversion in <2 minutes residence time through enhanced mass transfer and catalyst bed design [4].

Autoclave-based high-pressure synthesis represents a cornerstone methodology for the industrial production of 4-Methyl-2-nitroanisole, offering superior control over reaction parameters and enabling high-yield conversions under precisely controlled conditions [1] [2] [3]. The autoclave synthesis methodology leverages elevated pressure and temperature conditions to facilitate enhanced reaction kinetics and improved product selectivity.

The optimal operating conditions for autoclave-based synthesis encompass a pressure range of 0.5-1.0 megapascal, with temperatures maintained between 110-150°C for optimal yield and selectivity [1] [2]. Research findings demonstrate that pressures below 0.5 megapascal result in incomplete conversion and reduced reaction rates, while pressures exceeding 1.0 megapascal provide marginal improvements in yield but significantly increase operational costs and safety requirements [3] [2].

Temperature control emerges as a critical parameter in autoclave synthesis, with the optimal range of 110-150°C representing a balance between reaction rate enhancement and prevention of thermal decomposition [1] [2]. Studies indicate that temperatures below 110°C result in prolonged reaction times exceeding 30 hours, while temperatures above 150°C promote side reactions and reduce product selectivity [3]. The implementation of controlled heating rates of 2-5°C per minute ensures uniform temperature distribution throughout the autoclave vessel and minimizes thermal stress on the reaction system [3].

Process Parameters and Optimization

ParameterOptimal RangeImpact on Yield
Operating Pressure0.5-1.0 MPaHigher pressure increases reaction rate
Temperature Range110-150°COptimal temperature balances rate and selectivity
Reaction Time8-24 hoursLonger times improve conversion
Typical Yield85-95%High yield achieved with optimization
Catalyst Loading3-5 mol%Sufficient catalysis without excess
Solvent Fill Ratio60-70%Proper mass transfer and safety
Heating Rate2-5°C/minControls temperature uniformity
Cooling Rate2-3°C/minPrevents thermal stress

Catalyst selection plays a pivotal role in autoclave synthesis optimization, with iron oxide-based catalysts such as Fe₂O₃/NGr@C demonstrating superior performance compared to conventional palladium-based systems [4] [2]. The Fe₂O₃/NGr@C catalyst system exhibits exceptional activity, achieving 86-95% yields under optimal conditions while maintaining high selectivity for the desired product [4] [2]. Catalyst loadings of 3-5 mol% provide sufficient catalytic activity without excessive material consumption, representing an economically viable approach for industrial applications [2].

Solvent system optimization reveals that dimethyl sulfoxide-water mixtures (1:1 ratio) and methanol systems provide optimal reaction environments for autoclave synthesis [4] [2]. The DMSO-water system facilitates enhanced mass transfer and catalyst accessibility while maintaining chemical stability under high-pressure conditions [4]. Methanol systems offer advantages in terms of product isolation and recovery, with yields consistently exceeding 90% under optimized conditions [1] [2].
The autoclave reactor design incorporates advanced safety features including pressure relief systems, temperature monitoring, and automated control systems to maintain consistent operating conditions [3] [5]. Modern autoclave systems utilize corrosion-resistant materials such as stainless steel lined with polytetrafluoroethylene to ensure chemical compatibility and extend equipment lifetime [5] [3].

Continuous-Flow Reactor Applications

Continuous-flow reactor technology represents a transformative approach to 4-Methyl-2-nitroanisole synthesis, offering significant advantages in terms of process intensification, heat management, and product throughput [6] [7] [8]. The implementation of continuous-flow systems enables precise control over reaction parameters while minimizing safety risks associated with batch processing of energetic materials [8] [7].

The continuous-flow approach facilitates superior heat transfer characteristics compared to traditional batch reactors, enabling efficient temperature control during highly exothermic nitration reactions [6] [7]. Research demonstrates that continuous-flow systems can achieve throughputs of 800 grams per hour while maintaining yields exceeding 94% [6] [7]. The enhanced heat transfer capabilities of microreactor systems prevent hot spot formation and enable operation at optimal temperatures without thermal runaway risks [8] [7].

Reactor Configuration and Performance

Reactor TypeChannel Diameter (mm)Residence Time (s)Throughput (g/h)Yield Range (%)
Corning Advanced-Flow1.0-1.530-180400-80088-96
PFA Capillary0.8-1.660-300200-50085-93
Microreactor Chip0.1-0.55-6010-10090-99
Packed Bed2.0-5.0120-600500-120082-90
Coil Reactor2.0-10.0180-900300-60080-88

Microreactor systems demonstrate exceptional performance in continuous-flow synthesis, with channel diameters of 0.1-0.5 millimeters enabling rapid heat transfer and precise residence time control [6] [7]. The short residence times of 5-60 seconds characteristic of microreactor systems minimize side reactions and improve product selectivity, resulting in yields ranging from 90-99% [6] [7]. The compact design of microreactor systems facilitates easy scale-up through numbering-up strategies, where multiple parallel reactors operate simultaneously to achieve desired production volumes [9] [7].

Corning Advanced-Flow reactors represent a proven industrial solution for continuous-flow synthesis, offering channel diameters of 1.0-1.5 millimeters and residence times of 30-180 seconds [6] [9]. These systems demonstrate excellent scalability and have been successfully implemented in pilot-scale operations with throughputs exceeding 400-800 grams per hour [6] [7]. The robust construction and proven reliability of Corning Advanced-Flow systems make them particularly suitable for industrial applications requiring consistent performance and long-term operation [9] [7].

Packed bed reactors provide advantages for heterogeneous catalysis applications, offering enhanced catalyst contact time and improved conversion efficiency [9] [10]. The larger channel diameters of 2.0-5.0 millimeters accommodate catalyst particles while maintaining reasonable pressure drops across the reactor system [9]. Residence times of 120-600 seconds enable complete conversion of reactants while maintaining yields in the 82-90% range [9] [10].

Process intensification through continuous-flow technology enables significant reductions in reaction time compared to batch processing, with complete conversions achieved in minutes rather than hours [6] [7]. The continuous nature of flow processing eliminates batch-to-batch variations and enables consistent product quality, representing a significant advantage for industrial production [7] [8]. Real-time monitoring and control systems integrated with continuous-flow reactors enable immediate response to process deviations and ensure optimal operating conditions [11] [7].

Yield Enhancement Strategies and Purification Methods

Yield enhancement in 4-Methyl-2-nitroanisole production relies on systematic optimization of reaction conditions, catalyst selection, and process parameters to maximize conversion efficiency and product selectivity [12] [2]. Advanced purification strategies ensure high product purity while maintaining economically viable recovery yields [13] [14].

Yield Enhancement Methodologies

Temperature programming emerges as a critical strategy for yield optimization, involving gradual heating to optimal reaction temperatures to minimize side reactions and maximize product formation [12] [3]. Research demonstrates that controlled temperature ramping at rates of 2-5°C per minute can improve yields by 5-12% compared to direct heating to reaction temperature [3] [12]. The implementation of temperature programming prevents thermal shock to catalytic systems and ensures uniform reaction conditions throughout the reactor volume [3].

Pressure optimization strategies focus on maintaining optimal pressure ranges of 0.5-1.0 megapascal to maximize reaction rates while minimizing equipment costs and safety risks [2] [3]. Studies indicate that pressure optimization can result in yield improvements of 8-15% compared to atmospheric pressure conditions [2] [12]. The controlled pressure environment facilitates enhanced mass transfer and improved catalyst accessibility, contributing to higher conversion efficiencies [3] [2].

Catalyst selection and optimization represent fundamental approaches to yield enhancement, with advanced catalyst systems such as Fe₂O₃/NGr@C demonstrating superior performance compared to conventional alternatives [4] [2]. The implementation of optimized catalyst systems can result in yield improvements of 10-20% while maintaining high selectivity for the desired product [4] [2]. Catalyst loading optimization ensures sufficient catalytic activity without excessive material consumption, representing an economically viable approach for industrial applications [2] [12].

Optimization Strategies

StrategyImplementationYield Improvement (%)
Temperature ProgrammingGradual heating to optimal temperature5-12
Pressure OptimizationMaintain 0.5-1.0 MPa for best results8-15
Catalyst SelectionUse Fe₂O₃/NGr@C or Pd/C catalysts10-20
Solvent SystemDMSO-water (1:1) or methanol3-8
Residence Time ControlOptimize for 95%+ conversion7-18
Heat Transfer EnhancementEfficient mixing and heat removal5-10
Mass Transfer OptimizationHigh surface area reactors8-12

Solvent system optimization focuses on the selection of appropriate solvent mixtures that promote high conversion efficiency while facilitating product isolation and recovery [4] [2]. The DMSO-water (1:1) system demonstrates optimal performance for many reaction conditions, providing yield improvements of 3-8% compared to conventional solvent systems [4] [2]. Methanol systems offer advantages in terms of product isolation and recovery, with consistent yields exceeding 90% under optimized conditions [2] [12].

Residence time control in continuous-flow systems enables precise optimization of conversion efficiency, with residence times optimized for 95%+ conversion resulting in yield improvements of 7-18% [6] [7]. The ability to precisely control residence time in continuous-flow systems represents a significant advantage over batch processing, where reaction times are less precisely controlled [7] [8].

Purification Methods and Recovery

Vacuum distillation represents the primary purification method for 4-Methyl-2-nitroanisole, offering high product purity (95-98%) while maintaining reasonable recovery yields (85-92%) [13] [14]. The implementation of reduced pressure distillation at temperatures of 120-140°C prevents thermal decomposition while enabling efficient separation of the desired product from reaction impurities [13] [14]. The scalability of vacuum distillation systems makes this approach particularly suitable for industrial applications requiring high-volume production [14] [13].

Crystallization methods provide cost-effective purification alternatives, utilizing petroleum ether as a crystallization medium at temperatures of 0-5°C to achieve product purities of 92-96% [13] [14]. The simplicity and cost-effectiveness of crystallization methods make them attractive for industrial applications where high purity requirements can be met through multiple crystallization cycles [14] [13]. Recovery yields of 78-88% are typical for crystallization methods, representing acceptable losses for cost-sensitive applications [13] [14].

Purification Methods Comparison

MethodConditionsPurity Achieved (%)Recovery Yield (%)Advantages
Vacuum DistillationReduced pressure, 120-140°C95-9885-92High purity, scalable
CrystallizationPetroleum ether, 0-5°C92-9678-88Simple, cost-effective
Column ChromatographySilica gel, EtOAc/hexane98-99.588-95Highest purity, versatile
Liquid-Liquid ExtractionAcid-base extraction85-9292-98Good for impurity removal
Washing ProtocolWater, brine, sequential80-9095-99Simple, efficient

Column chromatography provides the highest achievable product purity (98-99.5%) through silica gel separation using ethyl acetate-hexane eluent systems [13] [14]. The versatility of chromatographic methods enables effective separation of closely related impurities and isomers, making this approach particularly valuable for high-purity applications [14] [13]. Recovery yields of 88-95% are typical for chromatographic purification, representing acceptable losses for applications requiring extremely high product purity [13] [14].

Liquid-liquid extraction methods utilizing acid-base extraction protocols provide effective removal of ionic impurities and unreacted starting materials [13] [14]. The implementation of sequential extraction steps using aqueous acid and base solutions followed by organic solvent extraction achieves product purities of 85-92% while maintaining high recovery yields of 92-98% [13] [14]. The scalability and cost-effectiveness of liquid-liquid extraction methods make them particularly suitable for industrial applications requiring efficient impurity removal [14] [13].

Washing protocols represent the simplest purification approach, utilizing sequential washing with water and brine solutions to remove water-soluble impurities [13] [14]. While achieving lower product purities (80-90%), washing protocols offer exceptional recovery yields (95-99%) and operational simplicity, making them suitable for applications where moderate purity requirements can be met through simple processing steps [13] [14].

XLogP3

2.1

UNII

3B4205T5ZM

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

119-10-8

Wikipedia

1-methoxy-4-methyl-2-nitrobenzene

General Manufacturing Information

Benzene, 1-methoxy-4-methyl-2-nitro-: ACTIVE

Dates

Last modified: 08-15-2023

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